molecular formula C15H20BrNO4S B2541021 Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline CAS No. 959578-36-0

Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline

Cat. No.: B2541021
CAS No.: 959578-36-0
M. Wt: 390.29
InChI Key: DSXHLHPKFMNVDK-OAHLLOKOSA-N
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Description

Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are widely studied due to their significant roles in medicinal chemistry, particularly in the design of peptidomimetics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline typically involves the protection of the proline amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 5-bromo-2-thiophenylmethyl moiety. Common reagents used in these reactions include Boc anhydride, bromine, and thiophene derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Substitution: Reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution of the bromine atom with an amine may yield an amino derivative.

Scientific Research Applications

Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-alpha-(5-chloro-2-thiophenylmethyl)-proline
  • Boc-®-alpha-(5-fluoro-2-thiophenylmethyl)-proline
  • Boc-®-alpha-(5-iodo-2-thiophenylmethyl)-proline

Uniqueness

Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

(2R)-2-[(5-bromothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4S/c1-14(2,3)21-13(20)17-8-4-7-15(17,12(18)19)9-10-5-6-11(16)22-10/h5-6H,4,7-9H2,1-3H3,(H,18,19)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXHLHPKFMNVDK-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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